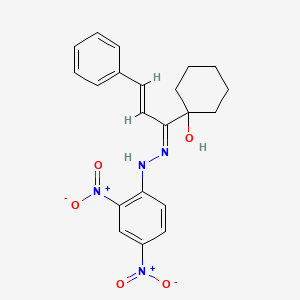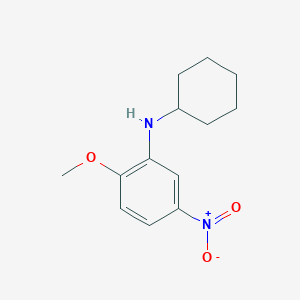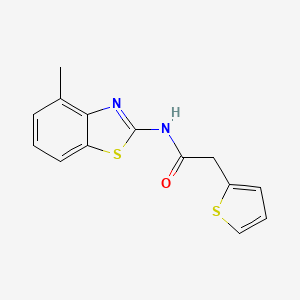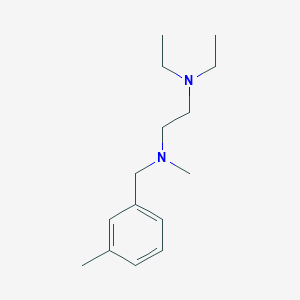
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone, also known as DNP, is a chemical compound that has been widely used in scientific research applications. DNP is a yellow crystalline powder that is soluble in organic solvents and has a characteristic odor. Its chemical formula is C13H12N4O4. DNP has been used in various fields of research, including biochemistry, pharmacology, and toxicology. In
Mécanisme D'action
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone acts as an uncoupling agent by disrupting the proton gradient across the inner mitochondrial membrane. This results in the dissipation of energy and the production of heat. 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone binds to the ATP synthase complex, which is responsible for the synthesis of ATP, and uncouples it from the electron transport chain. This leads to the production of heat instead of ATP.
Biochemical and Physiological Effects:
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been shown to increase metabolic rate and oxygen consumption in various animal models. It has also been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells. 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been used as a weight loss drug due to its ability to increase metabolic rate and energy expenditure. However, it has been associated with severe side effects, including hyperthermia, tachycardia, and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation and increase metabolic rate. It has been used to study the role of mitochondria in cellular metabolism and to investigate the effects of mitochondrial dysfunction on cellular processes. However, 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has several limitations, including its toxicity and potential for severe side effects. It should only be used under controlled conditions and with appropriate safety precautions.
Orientations Futures
There are several future directions for research on 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone. One area of interest is the development of safer and more effective uncoupling agents for use in research and clinical applications. Another area of interest is the investigation of the role of mitochondrial dysfunction in the development of metabolic diseases, such as obesity and type 2 diabetes. Additionally, further research is needed to understand the mechanisms underlying the toxicity of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone and to develop strategies to mitigate its side effects.
Conclusion:
In conclusion, 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone, or 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone, is a yellow crystalline powder that has been widely used in scientific research applications. Its ability to uncouple oxidative phosphorylation and increase metabolic rate has made it a useful tool for studying the role of mitochondria in cellular metabolism. However, its toxicity and potential for severe side effects should be taken into consideration when using it in lab experiments. Further research is needed to develop safer and more effective uncoupling agents and to investigate the role of mitochondrial dysfunction in metabolic diseases.
Méthodes De Synthèse
The synthesis of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone involves the reaction of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction takes place at room temperature and yields 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone as a yellow crystalline powder. The purity of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been widely used in scientific research applications due to its ability to inhibit mitochondrial oxidative phosphorylation. This makes it a useful tool for studying the role of mitochondria in cellular metabolism. 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Propriétés
IUPAC Name |
1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c26-21(13-5-2-6-14-21)20(12-9-16-7-3-1-4-8-16)23-22-18-11-10-17(24(27)28)15-19(18)25(29)30/h1,3-4,7-12,15,22,26H,2,5-6,13-14H2/b12-9+,23-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHUVMQRXHZKSS-CMJZYFQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)



